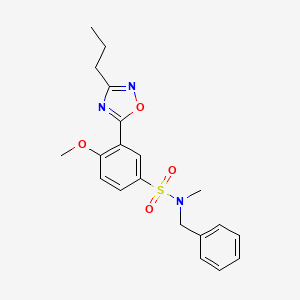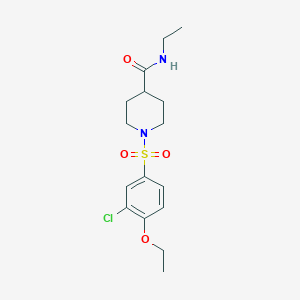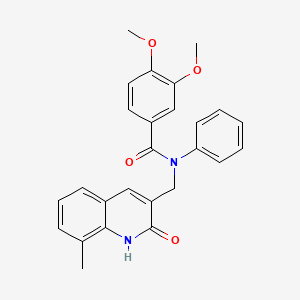
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biology.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the inhibition of topoisomerase II activity. This inhibition leads to the formation of DNA double-strand breaks, which triggers a cascade of cellular events that ultimately lead to cell death. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide also inhibits the aggregation of amyloid beta and alpha-synuclein, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. However, the exact biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is its toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of topoisomerase II. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide and its potential applications in medicine and biology.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride and subsequent reduction with sodium borohydride. The final product is obtained by N-alkylation of the intermediate compound with N-phenyl-3,4-dimethoxybenzylamine. The purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential applications in cancer therapy and neurodegenerative diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, making N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide a promising candidate for cancer treatment.
In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-7-9-18-14-20(25(29)27-24(17)18)16-28(21-10-5-4-6-11-21)26(30)19-12-13-22(31-2)23(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYQRLPRFPRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



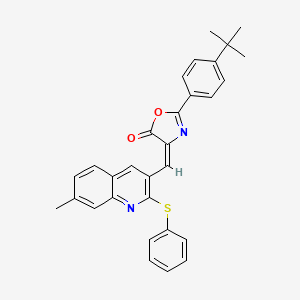
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)

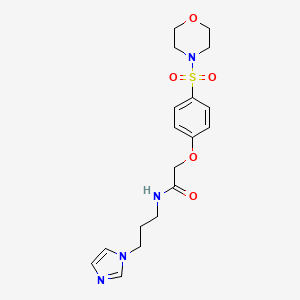
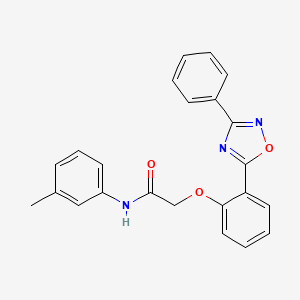
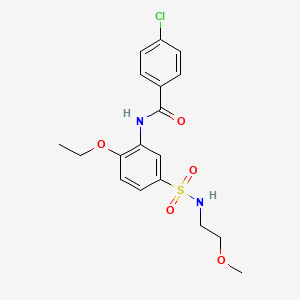
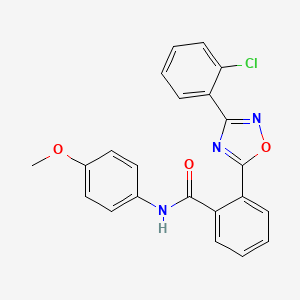

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
